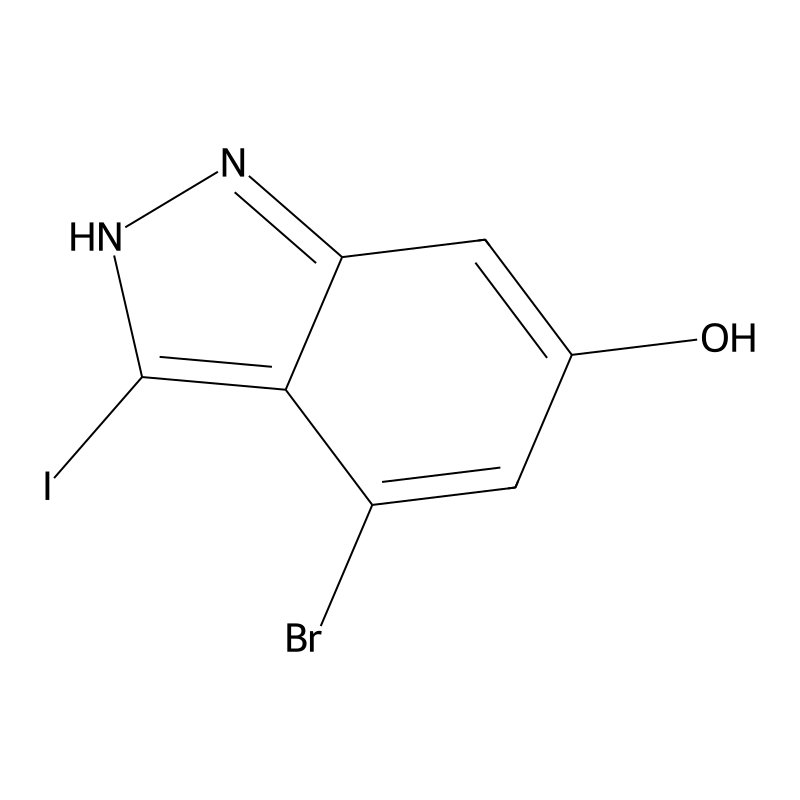

4-Bromo-3-iodo-1H-indazol-6-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-3-iodo-1H-indazol-6-OL, with the molecular formula and a molecular weight of approximately 338.93 g/mol, is a halogenated indazole derivative. The compound features a hydroxyl group (-OH) at the 6-position, a bromine atom at the 4-position, and an iodine atom at the 3-position of the indazole ring system. This unique arrangement contributes to its chemical properties and potential biological activities. The structural representation can be expressed using SMILES notation as Oc1cc(I)cc2[nH]nc(Br)c12 and its InChIKey is XNYWSLCMRHOBJH-UHFFFAOYSA-N .

- Halogenation: The presence of bromine and iodine allows for further halogenation reactions under appropriate conditions.

- Suzuki Coupling: This reaction can be employed to form carbon-carbon bonds by coupling with boronic acids, which can lead to the synthesis of more complex molecules .

- Hydroxyl Group Reactions: The hydroxyl group can undergo reactions such as dehydration to form ethers or can be involved in substitution reactions.

Indazole derivatives, including 4-bromo-3-iodo-1H-indazol-6-OL, have been studied for their biological activities. They exhibit potential anti-cancer properties, with some derivatives showing efficacy against various cancer cell lines. The compound's structural features may enhance its interaction with biological targets, making it a candidate for pharmacological studies .

The synthesis of 4-bromo-3-iodo-1H-indazol-6-OL typically involves several steps:

- Iodination: Starting from 6-bromo-1H-indazole, iodination is performed using iodine in the presence of a base such as potassium hydroxide. This step introduces the iodine atom at the desired position .

- Formation of Hydroxyl Group: The introduction of the hydroxyl group can be achieved through hydrolysis or oxidation reactions depending on the starting materials used.

- Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Studies on the interactions of 4-bromo-3-iodo-1H-indazol-6-OL with various biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cancer progression, although detailed studies are required to elucidate these interactions fully .

Several compounds share structural similarities with 4-bromo-3-iodo-1H-indazol-6-OL, including:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 6-Bromo-3-chloro-1H-indazole | 0.98 | Contains chlorine instead of iodine |

| 6-Bromo-3-methyl-1H-indazole | 0.96 | Methyl group at the 3-position |

| 5-Methyl-3-bromo-1H-indazole | 0.92 | Methyl group at the 5-position |

| 6-Bromo-3-fluoro-1H-indazole | 0.91 | Fluorine instead of iodine |

| 5-Iodo-3-bromo-1H-indazole | 0.87 | Iodine at the 5-position |

These compounds vary primarily in their halogen substituents and additional functional groups, which influence their chemical reactivity and biological activity. The unique combination of bromine and iodine in 4-bromo-3-iodo-1H-indazol-6-OL may provide distinct advantages in terms of selectivity and potency for specific biological targets compared to its analogs .